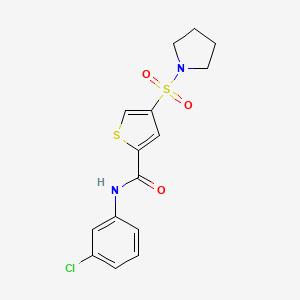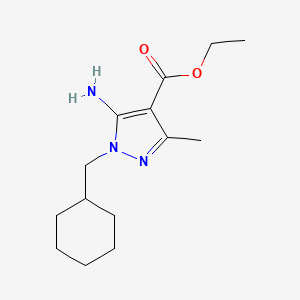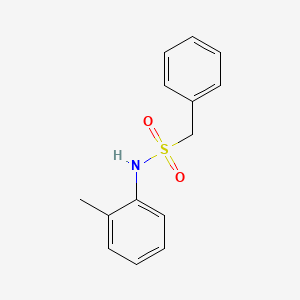
2-(mesityloxy)-N-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(mesityloxy)-N-1-naphthylacetamide often involves multi-step organic reactions, including catalytic processes and condensation reactions. A practical approach to synthesizing related naphthylacetamide derivatives involves palladium-catalyzed reactions, ethynylation of bromo-naphthalene derivatives, and subsequent modifications to introduce specific functional groups (Hiyama, T., Wakasa, N., Ueda, T., & Kusumoto, T., 1990).
Molecular Structure Analysis
Molecular structure analysis of naphthylacetamide derivatives, including those related to 2-(mesityloxy)-N-1-naphthylacetamide, reveals important insights into their conformation and electronic properties. Crystallography studies and density functional theory (DFT) calculations are commonly used to understand the geometric parameters, molecular stability, and intra-molecular interactions (Koca, M., Arici, C., Muğlu, H., Vurdu, C., Kandemirli, F., Zalaoglu, Y., & Yıldırım, G., 2015).
Chemical Reactions and Properties
Naphthylacetamide derivatives participate in various chemical reactions, showcasing their reactivity towards different reagents. These compounds are involved in condensation reactions, Michael additions, and reactions with electrophiles and nucleophiles, highlighting their versatile chemical behavior. The presence of functional groups, such as the acetamide moiety, influences their reactivity patterns and interaction with catalysts (Mokhtary, M., & Torabi, Mogharab, 2017).
Applications De Recherche Scientifique
Analytical Methodologies for Plant Growth Regulators
A study developed an analytical method for the simultaneous determination of 1-naphthylacetic acid and 2-naphthoxyacetic acid in commercial technical formulations and various fruits, utilizing room temperature phosphorescence. This approach underscores the importance of sensitive and selective analytical methods for studying naphthyl derivatives in agricultural products (Murillo Pulgarín et al., 2012).
Photocatalytic Degradation of Environmental Contaminants
Research on UV/peracetic acid (PAA) advanced oxidation processes has shown effectiveness in the degradation of pharmaceuticals, including naphthyl compounds, in water. This study evaluates the photolysis of PAA under UV irradiation and its application in degrading water contaminants, highlighting the potential environmental applications of understanding naphthyl compound interactions (Cai et al., 2017).
Preconcentration and Detection Techniques
The use of 2-mercapto-N-2-naphthylacetamide (thionalide) loaded on glass beads for the preconcentration of antimony(III) from aqueous solutions illustrates a methodology that could be adapted for the detection and study of similar naphthyl derivatives in environmental samples (Matsui et al., 1987).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-11-15(2)21(16(3)12-14)24-13-20(23)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGCDMMQXGFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)
![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)
![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)



![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)
![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)
![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)
![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)
![3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)